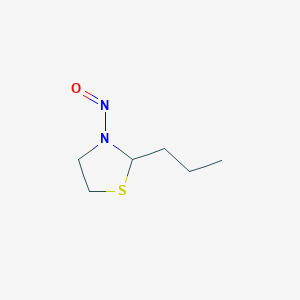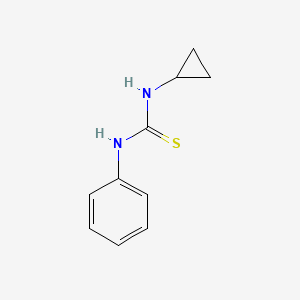![molecular formula C28H23F3N2O4S B14164871 2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 6181-02-8](/img/structure/B14164871.png)
2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:
Formation of the Benzamide Core: This can be achieved through the reaction of 3-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Sulfonylation: The 4-methoxybenzene-1-sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the benzylated and sulfonylated intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially leading to the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the removal of the sulfonyl group.
Scientific Research Applications
2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its unique functional groups can be exploited in the design of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl and trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]propionamide
Uniqueness
The uniqueness of 2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions or stability profiles.
Properties
CAS No. |
6181-02-8 |
|---|---|
Molecular Formula |
C28H23F3N2O4S |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C28H23F3N2O4S/c1-37-23-14-16-24(17-15-23)38(35,36)33(19-20-8-3-2-4-9-20)26-13-6-5-12-25(26)27(34)32-22-11-7-10-21(18-22)28(29,30)31/h2-18H,19H2,1H3,(H,32,34) |
InChI Key |
JXMNSTGFDNOGBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


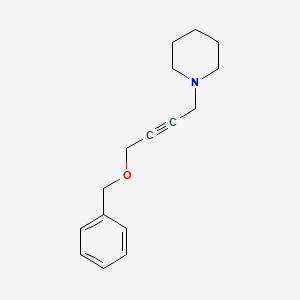
![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)
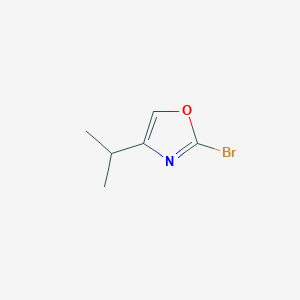

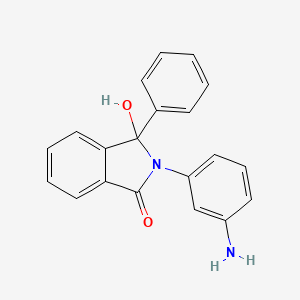

![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)

